2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide
Description
This compound is a pyrimidinone derivative featuring a 4-bromophenylsulfonyl substituent at the 5-position of the pyrimidinone ring, a thioether linkage to an acetamide group, and an N-(2-chlorophenyl) substitution on the acetamide moiety. The 2-chlorophenyl group introduces steric and electronic effects that may modulate solubility and biological activity.
Properties
CAS No. |
893789-21-4 |
|---|---|
Molecular Formula |
C18H13BrClN3O4S2 |
Molecular Weight |
514.79 |
IUPAC Name |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H13BrClN3O4S2/c19-11-5-7-12(8-6-11)29(26,27)15-9-21-18(23-17(15)25)28-10-16(24)22-14-4-2-1-3-13(14)20/h1-9H,10H2,(H,22,24)(H,21,23,25) |
InChI Key |
FYNZPYCDPIVPJD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)Cl |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related derivatives, emphasizing substituent effects, physicochemical properties, and synthesis:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Reactivity and Stability: The 4-bromophenylsulfonyl group in the target compound likely increases electron withdrawal compared to the 4-methyl group in and the 4-methylphenylsulfonyl group in . This may enhance electrophilicity at the pyrimidinone core, affecting reactivity in nucleophilic substitutions or hydrogen bonding .
Synthesis and Yield: Compound 5.5 () achieved a 79% yield, suggesting that alkyl or halogenated aryl groups on the pyrimidinone are synthetically accessible.
Physicochemical Properties :
- The melting point of compound 5.5 (>259°C) reflects strong intermolecular interactions (e.g., hydrogen bonding from NHCO and sulfonyl groups). The target compound’s bromine atom and sulfonyl group may further elevate its melting point .
- The molecular weight of the target compound (486.79 g/mol) exceeds that of analogs, which could impact solubility and bioavailability.
Spectroscopic Trends :
- ¹H NMR : The SCH₂ protons in analogs resonate near δ 4.0–4.1 (singlet), consistent with the target compound’s expected spectrum. The NHCO signal (~δ 10.2) is a hallmark of acetamide derivatives .
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